Amberlite SR1L NA

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

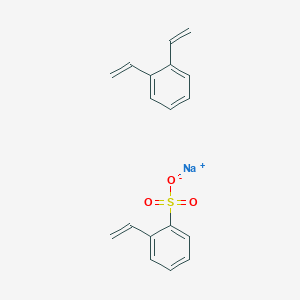

sodium;1,2-bis(ethenyl)benzene;2-ethenylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10.C8H8O3S.Na/c1-3-9-7-5-6-8-10(9)4-2;1-2-7-5-3-4-6-8(7)12(9,10)11;/h3-8H,1-2H2;2-6H,1H2,(H,9,10,11);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRTSCADIYLSZEU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1C=C.C=CC1=CC=CC=C1S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gel; [Sigma-Aldrich MSDS] | |

| Record name | Benzenesulfonic acid, ethenyl-, sodium salt, polymer with diethenylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20291 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

63182-08-1 | |

| Record name | Benzenesulfonic acid, ethenyl-, sodium salt (1:1), polymer with diethenylbenzene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, ethenyl-, sodium salt (1:1), polymer with diethenylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Amberlite SR1L Na Ion Exchange Resin: A Technical Guide for Pharmaceutical Development

Amberlite SR1L Na is a gel-type, strong acid cation exchange resin composed of a sulfonated polystyrene matrix.[1][2] Primarily utilized for water softening in potable water and food applications, its high exchange capacity and excellent stability also lend it to specialized uses within the pharmaceutical industry.[1][3] This technical guide provides an in-depth overview of this compound, focusing on its core properties, and potential applications in drug development for researchers, scientists, and drug development professionals.

Core Properties and Specifications

This compound is characterized by its robust physical and chemical properties, ensuring reliable performance in various applications.[2] The resin is produced as amber, translucent spherical beads, which allows for easy and rapid filling of columns and cartridges.[2] A special manufacturing process is employed that avoids the use of solvents, making it suitable for high-purity applications.[3]

Physicochemical Characteristics

The fundamental properties of this compound are summarized in the table below, providing a clear comparison of its key specifications.

| Property | Value | Reference |

| Matrix | Gel, Styrene-divinylbenzene copolymer | [2] |

| Functional Group | Sulfonic acid | [2] |

| Ionic Form (as shipped) | Na+ | [2] |

| Total Exchange Capacity | ≥ 1.90 eq/L | [2] |

| Water Retention Capacity | 41 – 49% | [2] |

| Particle Diameter | 600 – 800 µm | [2] |

| Particles < 300 µm | ≤ 2.0% | [2] |

| Particles > 1180 µm | ≤ 2.0% | [2] |

| Shipping Weight | 808 g/L | [2] |

| Maximum Operating Temperature | 120°C (248°F) | [4] |

Chemical Structure and Composition

The chemical structure of the monomer units of this compound consists of styrene and divinylbenzene, with sulfonic acid functional groups. The molecular formula is represented as (C10H10)x.(C8H8O3S)x.xNa.[5]

Pharmaceutical Applications

Strong acid cation exchange resins like this compound are versatile tools in pharmaceutical development, primarily for:

-

Taste Masking: The resin can be used to form a drug-resin complex, effectively masking the unpleasant taste of certain active pharmaceutical ingredients (APIs). The complex remains intact in the oral cavity and releases the drug in the gastrointestinal tract due to changes in pH and ionic strength.[1]

-

Controlled Drug Release: By forming a complex with the API, the resin can modulate the drug's release profile, enabling the development of sustained-release formulations.[1][6]

-

Purification of Pharmaceuticals: These resins are employed in the purification of various pharmaceutical products, including the separation and extraction of bioactive substances like alkaloids.[1][2] They can also be used to remove impurities from APIs.[7]

Experimental Protocols

While specific protocols for this compound in drug development are not widely published, the following methodologies for similar strong acid cation exchange resins can be adapted.

Protocol for Drug-Resin Complexation for Taste Masking or Controlled Release

This protocol is based on the complexation of dextromethorphan HBr with an Amberlite ion exchange resin and can be adapted for this compound.[8]

1. Materials and Equipment:

-

This compound resin

-

Active Pharmaceutical Ingredient (API)

-

Deionized water

-

Dissolution apparatus (e.g., Hansen Research, USA) with small volume vessels (150 mL)

-

UV-Vis Spectrophotometer

-

Buchner funnel and vacuum filtration assembly

-

Vacuum oven

2. Procedure:

-

Prepare a 1% w/v solution of the API in deionized water.

-

Disperse the this compound resin into the API solution at a predetermined drug-to-resin ratio (e.g., 1:1, 1:2, 1:3 w/w).

-

Place the suspension in the dissolution vessel and stir continuously at a controlled temperature (e.g., 22°C or 37°C) for a specified duration (e.g., 20 hours).

-

Periodically withdraw samples of the supernatant and determine the concentration of free API using a UV-Vis spectrophotometer at the API's maximum absorbance wavelength.

-

After the desired complexation time, filter the suspension using a Buchner funnel under vacuum.

-

Dry the resulting drug-loaded resin in a vacuum oven at a suitable temperature (e.g., 60°C) for 24 hours.

Workflow for Drug-Resin Complexation:

Caption: Workflow for the preparation of a drug-resin complex.

Protocol for Purification of an API Stream

This generalized protocol outlines the use of a strong acid cation exchange resin for the removal of cationic impurities from an API solution.

1. Materials and Equipment:

-

This compound resin

-

Chromatography column

-

API solution containing cationic impurities

-

Appropriate regeneration and washing solutions (e.g., HCl, NaCl, deionized water)

-

Analytical instrumentation for impurity profiling (e.g., HPLC)

2. Procedure:

-

Pack a chromatography column with this compound resin.

-

Condition the resin bed by washing with deionized water.

-

If the resin is in the H+ form, it may need to be converted to the Na+ form by passing a solution of NaCl through the column, followed by a deionized water rinse.

-

Load the API solution onto the column at a controlled flow rate.

-

The cationic impurities will bind to the resin, while the neutral or anionic API will pass through.

-

Collect the eluate containing the purified API.

-

Monitor the impurity levels in the eluate using a suitable analytical technique.

-

Once the resin capacity is exhausted, regenerate the column by washing with a strong acid (e.g., HCl) to remove the bound impurities, followed by conversion back to the Na+ form if required, and a final rinse with deionized water.

Logical Relationship of Ion Exchange Purification:

Caption: Ion exchange mechanism for API purification.

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[5] It is recommended to use appropriate personal protective equipment, including safety glasses, gloves, and a respirator when handling the resin.[5] The material should be used in a well-ventilated area. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5]

Disclaimer: This document is intended for informational purposes only. It is essential to consult the manufacturer's safety data sheet (SDS) and technical specifications before using this compound. All experimental work should be conducted in a controlled laboratory setting by qualified professionals.

References

- 1. Application of Strong Acid Ion Exchange Resin - Sunresin [seplite.com]

- 2. Strong Acid Cation Exchange Resins - Amerigo Scientific [amerigoscientific.com]

- 3. dupontdenemours.fr [dupontdenemours.fr]

- 4. This compound | 63182-08-1 | Benchchem [benchchem.com]

- 5. Strongly Acidic Cation Exchange Resins "DIAION⢠sereies" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]

- 6. ajol.info [ajol.info]

- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 8. pharmaexcipients.com [pharmaexcipients.com]

An In-depth Technical Guide to Amberlite SR1L Na: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of Amberlite SR1L Na, a widely used strong acid cation exchange resin. This document is intended for researchers, scientists, and drug development professionals who utilize or are considering this resin for applications such as water softening, purification, and other specialized separation processes.

Core Chemical and Physical Properties

This compound is a gel-type, strong acid cation exchange resin. Its foundation is a cross-linked polystyrene-divinylbenzene (PS-DVB) copolymer matrix, functionalized with sulfonic acid groups. This structure imparts excellent physical, chemical, and thermal stability, making it suitable for a variety of applications.[1][2] The resin is supplied as amber, translucent, spherical beads and is specifically produced without the use of solvents, making it suitable for potable water and food applications.[1][2]

The key characteristics are summarized in the table below.

| Property | Value |

| Physical Form | Amber, translucent, spherical beads[1] |

| Matrix | Gel, Styrene-divinylbenzene copolymer[1] |

| Functional Group | Sulfonic acid[1] |

| Ionic Form as Shipped | Na+[1] |

| Total Exchange Capacity | ≥ 1.90 eq/L (Na+ form)[1][3] |

| Water Retention Capacity | 41 – 49%[1][3] |

| Particle Diameter | 600 – 800 µm[1][3] |

| Particles < 300 µm | ≤ 2.0%[1][3] |

| Particles > 1180 µm | ≤ 2.0%[1][3] |

| Shipping Weight | 808 g/L[1] |

| Maximum Operating Temperature | 120°C (248°F)[3] |

Chemical Structure and Ion Exchange Mechanism

The fundamental structure of this compound consists of a robust polymer backbone of polystyrene cross-linked with divinylbenzene. This creates a three-dimensional, insoluble matrix. Sulfonic acid (-SO₃H) functional groups are chemically bonded to this matrix. In the sodium form (Na+), as it is shipped, the hydrogen of the sulfonic acid group is replaced by a sodium ion.

The primary function of this resin is to exchange these sodium ions for other cations present in a surrounding solution. In water softening, for instance, the resin has a higher affinity for divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) than for sodium (Na⁺). When hard water passes through the resin bed, the Ca²⁺ and Mg²⁺ ions are captured by the sulfonic acid groups, and in turn, Na⁺ ions are released into the water. This process is reversible and is the basis of its utility in water treatment and other ion exchange applications.

Experimental Protocols

The following are detailed methodologies for determining the key properties of this compound, based on standard industry practices and ASTM D2187 guidelines.[1][2][4][5][6]

Determination of Water Retention Capacity

Objective: To determine the amount of water held within the resin beads.

Methodology:

-

Sample Preparation: A known weight of the pre-treated resin sample is centrifuged to remove excess surface water.

-

Drying: The sample is then dried in an oven at a specified temperature (e.g., 105°C) for a set period until a constant weight is achieved.

-

Calculation: The water retention capacity is calculated as the percentage loss in weight based on the initial weight of the moist resin.

Particle Size Distribution by Sieving

Objective: To determine the particle size range of the resin beads.

Methodology:

-

Sieve Stack: A stack of calibrated sieves with varying mesh sizes is assembled in descending order of mesh opening size.

-

Sieving: A pre-weighed, dried sample of the resin is placed on the top sieve, and the stack is mechanically shaken for a standardized duration.

-

Analysis: The weight of the resin retained on each sieve is measured, and the percentage of the total sample retained on each sieve is calculated to determine the particle size distribution.

Total Exchange Capacity

Objective: To quantify the total number of exchangeable ions per unit volume of the resin.

Methodology:

-

Conversion to H+ form: A known volume of the resin is completely converted to the hydrogen (H+) form by treating it with a strong acid (e.g., HCl).

-

Elution: The H+ ions are then eluted from the resin by passing a neutral salt solution (e.g., NaCl) through it.

-

Titration: The eluted solution, which now contains the displaced H+ ions, is titrated with a standardized sodium hydroxide (NaOH) solution to a phenolphthalein endpoint.

-

Calculation: The total exchange capacity is calculated based on the volume and concentration of the NaOH solution used in the titration and the initial volume of the resin.

Safety and Handling

This compound is generally considered safe to handle, but appropriate personal protective equipment, such as gloves and safety glasses, should be worn. The material safety data sheet (MSDS) should be consulted for detailed safety information. Oxidizing agents, such as nitric acid, can react violently with organic ion exchange resins and should be handled with extreme caution.

Applications

The primary application for this compound is in water softening for both domestic and industrial use.[1][2] Its high exchange capacity and robust nature also make it suitable for:

-

Decalcification in the food and beverage industry. [2]

-

Purification of process streams in chemical manufacturing.

-

As a catalyst in certain chemical reactions.

References

- 1. store.astm.org [store.astm.org]

- 2. ASTM D2187 : 2017 Standard Test Methods and Practices for Evaluating Physical and Chemical Properties of Particulate Ion-Exchange Resins [testecom.bsbstd.co.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. store.astm.org [store.astm.org]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. webstore.ansi.org [webstore.ansi.org]

An In-depth Technical Guide to the Mechanism of Action of Amberlite SR1L Na in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Amberlite SR1L Na, a strong acid cation exchange resin, with a particular focus on its application in drug development. This document delves into the physicochemical principles governing its function, presents quantitative data, outlines detailed experimental protocols, and visualizes key processes to facilitate a deeper understanding for researchers and scientists in the pharmaceutical industry.

Core Mechanism of Action: Ion Exchange

This compound is a gel-type, strong acid cation exchange resin composed of a sulfonated polystyrene-divinylbenzene copolymer matrix.[1][2] Its primary mechanism of action is based on a reversible ion exchange process. The resin's backbone is covalently functionalized with sulfonic acid (-SO₃H) groups. In the sodium form (as shipped), these functional groups are associated with sodium ions (Na⁺).[1][3]

When a cationic drug in solution is introduced to the resin, the drug cations (D⁺) are exchanged for the sodium ions on the resin. This process is driven by the relative affinity of the cationic drug for the resin's sulfonate groups and the concentration gradients of the ions in the surrounding medium. The fundamental exchange reaction can be represented as:

Resin-SO₃⁻Na⁺ + D⁺ ⇌ Resin-SO₃⁻D⁺ + Na⁺

This equilibrium is influenced by several factors, including the pH of the medium, the pKa and molecular weight of the drug, the concentration of the drug and competing ions, and the temperature.[4][5]

Drug Loading Process

The loading of a cationic drug onto this compound is typically achieved by incubating the resin with a solution of the drug. As the drug molecules are in their cationic form (DH⁺), they displace the sodium ions from the sulfonic acid functional groups on the resin, forming a drug-resin complex, often referred to as a "resinate."[6][7] The efficiency of drug loading is dependent on factors such as the initial drug concentration, the ratio of drug to resin, pH, and contact time.[4]

Drug Release Mechanism

The release of the bound drug from the resin is the reverse of the loading process. In a physiological environment, such as the gastrointestinal tract, the drug is released when the drug-resin complex comes into contact with counter-ions (e.g., Na⁺, K⁺, H⁺) present in the biological fluids. These ions compete with the bound drug for the sulfonic acid binding sites, leading to the desorption of the drug.[3][7] The rate of drug release can be modulated by the properties of the resin, the nature of the drug, and the ionic strength of the release medium, making it a valuable tool for developing controlled-release formulations.[7][8]

Visualizing the Processes

To better illustrate the concepts described above, the following diagrams have been generated using Graphviz.

Caption: Ion exchange mechanism of this compound with a cationic drug.

Caption: Experimental workflow for drug loading onto this compound.

Caption: Workflow for in vitro drug release studies from a drug-resin complex.

Quantitative Data

The following tables summarize the key physical, chemical, and operational properties of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Copolymer | Styrene-divinylbenzene | [1] |

| Matrix | Gel | [1] |

| Type | Strong acid cation | [1][2] |

| Functional Group | Sulfonic acid | [1] |

| Physical Form | Amber, translucent, spherical beads | [1] |

| Ionic Form as Shipped | Na⁺ | [1] |

| Total Exchange Capacity | ≥ 1.90 eq/L | [1][8] |

| Water Retention Capacity | 41 – 49% | [1] |

| Particle Diameter | 600 – 800 µm | [1] |

| Shipping Weight | 808 g/L | [1] |

Table 2: Suggested Operating Conditions for this compound

| Parameter | Value | Reference |

| Maximum Operating Temperature | 120°C (248°F) | [8] |

| Service Flowrate | 5 – 50 BV/h | [8] |

| Regeneration Flowrate (NaCl) | 2 – 8 BV/h | [8] |

| Regeneration Flowrate (HCl) | 2 – 5 BV*/h | [8] |

| Slow Rinse | Regeneration flowrate for 2 BV | [8] |

| Fast Rinse | Service flowrate for 2 – 4 BV | [8] |

*BV (Bed Volume)

Experimental Protocols

The following are generalized experimental protocols for drug loading and in vitro release studies based on common methodologies cited in the literature for similar ion exchange resins.

Protocol for Drug Loading (Batch Method)

This protocol describes a typical batch method for loading a cationic drug onto this compound.[5]

Materials:

-

This compound resin

-

Cationic drug

-

Deionized water

-

Buffer solutions (for pH adjustment, if necessary)

-

Magnetic stirrer or shaker bath

-

Filtration apparatus (e.g., vacuum filtration with membrane filter)

-

Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Resin Activation/Preparation: Wash the this compound resin with deionized water to remove any impurities. The resin may be further activated by treating it with an acid and then converting it back to the sodium form, followed by extensive washing with deionized water until the washings are neutral.[6] Allow the resin to swell in deionized water for a specified period (e.g., 30-60 minutes) before use.[4][6]

-

Drug Solution Preparation: Prepare a stock solution of the cationic drug in deionized water or a suitable buffer at a known concentration.

-

Complexation: Add a predetermined amount of the prepared resin to the drug solution. The drug-to-resin ratio can be varied to study its effect on loading efficiency.[4] Stir the mixture continuously using a magnetic stirrer or a shaker bath at a controlled temperature for a time sufficient to reach equilibrium.[5] The time to reach equilibrium should be determined experimentally by taking samples of the supernatant at different time points and analyzing for drug concentration.

-

Separation and Washing: After the desired incubation time, separate the drug-resin complex (resinate) from the solution by filtration.[9] Wash the collected resinate with deionized water to remove any unbound drug from the surface.

-

Drying: Dry the washed resinate at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.[5]

-

Quantification of Drug Loading: Analyze the concentration of the unbound drug in the filtrate and the washings using a validated analytical method (e.g., HPLC, UV-Vis). The amount of drug loaded onto the resin can be calculated by subtracting the amount of unbound drug from the initial amount of drug used.

Drug Loading (%) = [(Initial Drug Amount - Unbound Drug Amount) / Initial Drug Amount] x 100

Protocol for In Vitro Drug Release Study

This protocol outlines a standard method for evaluating the in vitro release of a drug from the prepared drug-resin complex using a USP Dissolution Apparatus 2 (Paddle Method).[5][9]

Materials:

-

Drug-resin complex (resinate)

-

Release medium (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8)[9]

-

USP Dissolution Apparatus 2 (Paddle Apparatus)

-

Syringes and filters for sampling

-

Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Dissolution Setup: Set up the dissolution apparatus with 900 mL of the desired release medium in each vessel, maintained at 37 ± 0.5°C.[5]

-

Test Initiation: Accurately weigh an amount of the drug-resin complex equivalent to a specific dose of the drug and add it to the dissolution vessels. Start the paddle rotation at a specified speed (e.g., 50 or 75 rpm).[5][9]

-

Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 60, 120 minutes, and so on), withdraw a specified volume of the sample from each vessel.[9] Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

-

Sample Preparation: Filter the collected samples to remove any resin particles before analysis.

-

Analysis: Analyze the drug concentration in the filtered samples using a validated analytical method.

-

Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling. Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Conclusion

This compound, through its fundamental mechanism of ion exchange, offers a versatile platform for drug delivery applications. By forming a reversible complex with cationic drugs, it can be utilized for taste masking, enhancing drug stability, and developing controlled-release formulations. The extent of drug loading and the rate of drug release can be modulated by careful consideration of various formulation and process parameters. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore and harness the potential of this compound in innovative drug development projects.

References

- 1. acidic cation-exchange resin: Topics by Science.gov [science.gov]

- 2. purolite.com [purolite.com]

- 3. researchgate.net [researchgate.net]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Study on the Complexation and Release Mechanism of Methylphenidate Hydrochloride Ion Exchange Resin Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsonline.com [ijpsonline.com]

- 7. Effect of ion exchange resins on the drug release from matrix tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 9. Paliperidone–Cation Exchange Resin Complexes of Different Particle Sizes for Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of Amberlite™ SR1L Na Beads

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of Amberlite™ SR1L Na ion exchange resin beads. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and application of this versatile material. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for characterization, and includes visualizations to illustrate fundamental relationships and workflows.

Introduction

Amberlite™ SR1L Na is a gel-type, strongly acidic cation exchange resin.[1] It is composed of a cross-linked polystyrene-divinylbenzene copolymer matrix with sulfonic acid functional groups.[1][2] Supplied in the sodium (Na⁺) form, these spherical, translucent amber beads are known for their excellent physical, chemical, and thermal stability, as well as their high exchange capacity and favorable ion exchange kinetics.[1] These properties make Amberlite™ SR1L Na a robust and reliable choice for a variety of applications, including water softening and purification, and as a component in drug delivery systems.[1][3] The manufacturing process is solvent-free, ensuring a high-purity product suitable for sensitive applications.[1]

Core Physical and Chemical Properties

The performance of Amberlite™ SR1L Na beads is intrinsically linked to their fundamental physical and chemical properties. A summary of these key characteristics is provided in the tables below.

Physical Properties

| Property | Value |

| Matrix | Gel-type, Styrene-Divinylbenzene Copolymer[1] |

| Functional Group | Sulfonic Acid[1] |

| Physical Form | Amber, translucent, spherical beads[1] |

| Ionic Form (as shipped) | Na⁺[1] |

| Shipping Weight | 808 g/L[1] |

Quantitative Specifications

| Parameter | Value |

| Total Exchange Capacity | ≥ 1.90 eq/L (in Na⁺ form)[1] |

| Water Retention Capacity | 41 - 49%[1] |

| Particle Size Range | 600 - 800 µm[1] |

| Particles < 300 µm | ≤ 2.0%[1] |

| Particles > 1180 µm | ≤ 2.0%[1] |

| Maximum Operating Temperature | 120°C (248°F)[4] |

Experimental Protocols for Characterization

To ensure accurate and reproducible characterization of Amberlite™ SR1L Na beads, standardized experimental protocols are essential. The following sections detail the methodologies for determining key physical and chemical properties, based on industry standards such as ASTM D2187.

Determination of Particle Size Distribution

The particle size distribution of the resin beads is a critical parameter that influences hydraulic performance and reaction kinetics. It can be determined using the wet sieving method.

Methodology:

-

Sample Preparation: A representative sample of the resin is obtained and may be pre-treated to ensure it is in a known ionic form (e.g., sodium form) as this can affect particle size.

-

Sieving Apparatus: A stack of calibrated sieves with varying mesh sizes is assembled in descending order of mesh opening.

-

Wet Sieving: The resin sample is washed into the top sieve with deionized water. A gentle stream of water is used to wash the particles through the sieves. Mechanical shaking may be applied to facilitate the separation.

-

Fraction Collection: The resin retained on each sieve is carefully collected.

-

Drying and Weighing: Each fraction is dried to a constant weight.

-

Data Analysis: The weight of each fraction is expressed as a percentage of the total sample weight, and a particle size distribution curve is plotted.

Measurement of Water Retention Capacity

Water retention capacity is an indicator of the resin's porosity and is related to its ion exchange capacity.

Methodology:

-

Sample Preparation: The resin is converted to the desired ionic form (Na⁺) and thoroughly rinsed with deionized water.

-

Excess Water Removal: A defined volume of the wet resin is placed in a centrifuge tube with a fritted disc at the bottom. The tube is centrifuged at a specified speed for a set duration to remove superficial moisture.

-

Weighing: The centrifuged, moist resin is weighed.

-

Drying: The sample is then dried in an oven at a controlled temperature (e.g., 105°C) until a constant weight is achieved.

-

Final Weighing: The dry resin is weighed.

-

Calculation: The water retention capacity is calculated as the percentage of water weight relative to the wet resin weight.

Determination of Total Exchange Capacity

The total exchange capacity represents the total number of functional groups available for ion exchange per unit volume or weight of the resin.

Methodology:

-

Resin Conversion: A known volume of the resin is converted to the hydrogen (H⁺) form by treating it with a strong acid (e.g., HCl).

-

Rinsing: The resin is rinsed with deionized water to remove excess acid.

-

Elution: A neutral salt solution (e.g., NaCl) of known concentration is passed through the resin bed. This causes the H⁺ ions on the resin to be exchanged with the cations from the salt solution (Na⁺).

-

Titration: The eluate containing the displaced H⁺ ions is collected and titrated with a standardized strong base solution (e.g., NaOH) to a phenolphthalein endpoint.

-

Calculation: The total exchange capacity is calculated from the volume and concentration of the titrant used and is typically expressed as equivalents per liter (eq/L) of resin.

Porosity and Surface Area Analysis (BET Method)

While gel-type resins like Amberlite™ SR1L Na typically have a low specific surface area (often less than 1 m²/g when dry), this property can be characterized using the Brunauer-Emmett-Teller (BET) method.[5][6]

Methodology:

-

Sample Degassing: A known weight of the dry resin is degassed under vacuum at an elevated temperature to remove any adsorbed contaminants from the surface.

-

Adsorption Analysis: The sample is cooled to cryogenic temperature (typically using liquid nitrogen), and a known amount of an inert gas (e.g., nitrogen) is introduced in controlled increments.

-

Equilibrium Measurement: The pressure is allowed to equilibrate after each gas dose, and the amount of gas adsorbed is measured.

-

Isotherm Generation: An adsorption isotherm is generated by plotting the amount of gas adsorbed versus the relative pressure.

-

BET Calculation: The BET equation is applied to the linear portion of the isotherm to calculate the specific surface area.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis provides information on the thermal stability and decomposition profile of the resin.

Methodology:

-

Sample Preparation: A small, representative sample of the dried resin is placed in a TGA crucible.

-

TGA Measurement: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate.

-

Data Collection: The weight loss of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve is analyzed to determine the onset of decomposition and the temperatures at which significant weight loss occurs. For sulfonated polystyrene resins, initial weight loss is typically due to moisture, followed by the decomposition of the sulfonic acid functional groups, and finally the degradation of the polymer backbone at higher temperatures.[7][8]

Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks related to the characterization and application of Amberlite™ SR1L Na beads.

Caption: Relationship between physical properties and performance.

Caption: Experimental workflow for resin characterization.

References

- 1. dupontdenemours.fr [dupontdenemours.fr]

- 2. mdpi.com [mdpi.com]

- 3. Preparation and Evaluation of Differently Sulfonated Styrene–Divinylbenzene Cross-linked Copolymer Cationic Exchange Resins as Novel Carriers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ion-exchange resin DuPont™ TapTec™ SR1L Na: Buy Ion-exchange resin DuPont™ TapTec™ SR1L Na, SR1L at the best price [ecosoft.com]

- 5. Physical properties of ion exchange resins - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 6. Structure of gel type ion exchange resin - FAQ [lanlangcorp.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Kinetics of Thermal Decomposition Reactions and Changes in Structures During the Course of Carbonization of Strong Acidic Cation Exchange Resin - koreascholar [db.koreascholar.com]

Amberlite SR1L Na Resin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of Amberlite SR1L Na resin, a strong acid cation exchange resin widely utilized in water softening and other purification applications. This document compiles essential specifications, detailed experimental protocols for quality control, and visual representations of key processes to support researchers, scientists, and drug development professionals in their work with this versatile resin.

Core Specifications and Properties

This compound is a gel-type, sulfonated polystyrene cation exchange resin. Its primary application is in water softening, where it effectively removes hardness ions such as calcium and magnesium.[1][2] It is characterized by its excellent physical, chemical, and thermal stability, as well as high exchange capacity and favorable kinetics.[3][4]

Physical and Chemical Properties

The key quantitative specifications for this compound resin are summarized in the tables below. These values are critical for designing and optimizing ion exchange processes.

| Property | Value | Significance |

| Ionic Form as Shipped | Na+ | The resin is supplied in the sodium form, ready for use in softening applications where it exchanges sodium ions for hardness ions. |

| Total Exchange Capacity | ≥ 1.9 eq/L | This represents the total number of exchangeable ions per liter of resin, indicating its capacity for ion removal.[5] |

| Water Retention Capacity | 41 - 49% | This is the amount of water held within the resin beads, which influences its density and regeneration characteristics.[5] |

| Particle Size | 600 - 800 µm | The particle size affects the pressure drop across the resin bed and the kinetics of the ion exchange process.[6] |

| Shipping Weight | 808 g/L | The bulk density of the resin is important for shipping, handling, and column packing. |

Table 1: Key Physical and Chemical Properties of this compound Resin

| Parameter | Value | Relevance |

| Matrix | Gel | The gel structure provides high capacity and good chemical stability. |

| Copolymer | Styrene-divinylbenzene | This copolymer forms the robust and durable backbone of the resin. |

| Functional Group | Sulfonic acid | These are the active sites responsible for the cation exchange functionality. |

| Physical Form | Amber, translucent, spherical beads | The spherical bead form ensures good hydraulic performance in packed columns. |

Table 2: Structural and Physical Characteristics of this compound Resin

Experimental Protocols

Detailed and standardized experimental procedures are essential for the quality control and performance evaluation of this compound resin. The following sections outline the methodologies for key analytical tests.

Determination of Total Exchange Capacity

The total exchange capacity is a measure of the total number of ion exchange sites within the resin. The standard method for determining this is based on ASTM D2187.[3][7]

Methodology:

-

Pre-treatment: A known volume of the resin is thoroughly washed with deionized water to remove any impurities.

-

Conversion to Hydrogen Form: The resin is treated with an excess of a strong acid solution (e.g., 1 M HCl) to convert all the exchange sites to the hydrogen (H+) form.

-

Rinsing: The resin is rinsed with deionized water until the effluent is neutral, ensuring all excess acid is removed.

-

Elution: A known volume of a neutral salt solution (e.g., 1 M NaCl) is passed through the resin column. This displaces the H+ ions with Na+ ions.

-

Titration: The collected eluate, containing the displaced H+ ions, is titrated with a standardized sodium hydroxide (NaOH) solution.

-

Calculation: The total exchange capacity is calculated from the volume and concentration of the NaOH solution used in the titration.

Measurement of Water Retention Capacity

Water retention capacity is the amount of water held within the polymer structure of the resin beads. This property is sensitive to changes in the resin's cross-linking and can be an indicator of degradation.[5]

Methodology:

-

Soaking: A sample of the resin is soaked in deionized water until fully hydrated.

-

Removal of Excess Water: The hydrated resin is centrifuged or filtered under vacuum to remove interstitial water.[5][8]

-

Weighing: The moist resin is weighed accurately.

-

Drying: The sample is dried in an oven at a specified temperature (e.g., 105°C) until a constant weight is achieved.[9]

-

Final Weighing: The dried resin is weighed again.

-

Calculation: The water retention capacity is calculated as the percentage loss in weight relative to the initial moist weight.

Particle Size Distribution Analysis

The particle size of the resin influences the hydraulic characteristics of the column and the rate of ion exchange.[10] Sieving is a common method for determining the particle size distribution.[6]

Methodology:

-

Sample Preparation: A representative sample of the resin is obtained.

-

Sieving: A stack of sieves with decreasing mesh sizes is used. The resin sample is placed on the top sieve.

-

Washing: The resin is washed through the sieves with a gentle stream of water.

-

Drying and Weighing: The resin retained on each sieve is collected, dried, and weighed.

-

Data Analysis: The weight percentage of resin on each sieve is calculated to determine the particle size distribution.

Process Visualizations

To better illustrate the key processes involving this compound resin, the following diagrams have been created using the Graphviz DOT language.

Water Softening and Regeneration Cycle for this compound Resin.

The diagram above illustrates the two main phases of operation for this compound resin in a water softening application. During the softening cycle, hard water containing calcium and magnesium ions passes through the resin bed, and these hardness ions are exchanged for sodium ions, producing soft water. Once the resin becomes saturated with hardness ions (exhausted), it enters the regeneration cycle. A brine solution is passed through the resin to displace the calcium and magnesium ions, which are flushed to waste, and the resin is converted back to the sodium form, ready for the next softening cycle.[2][11]

Quality Control Testing Workflow for this compound Resin.

This workflow diagram outlines the key quality control tests performed on this compound resin to ensure it meets the required specifications. A sample of the resin undergoes testing for total exchange capacity, water retention capacity, and particle size distribution. The results are then compared against the established specifications. If the sample meets all specifications, it passes quality control; otherwise, it fails. This rigorous testing ensures the consistent performance and reliability of the resin in its intended applications.

References

- 1. Ion Exchange & Water Demineralization Handbook | Veolia [watertechnologies.com]

- 2. ndsu.edu [ndsu.edu]

- 3. standards.globalspec.com [standards.globalspec.com]

- 4. diaion.com [diaion.com]

- 5. dupont.com [dupont.com]

- 6. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]

- 7. webstore.ansi.org [webstore.ansi.org]

- 8. dupont.com [dupont.com]

- 9. Ion Exchange Resin - Pilot and Resin Testing | Ecolab [purolite.com]

- 10. The effect of resin particle size on the rate of ion release: interactions in mixed bed systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ion Exchange Resin Regeneration Guide | Step-by-Step Process & Tips [exchangeresins.com]

In-Depth Technical Guide: Amberlite™ SR1L Na Total Exchange Capacity

This technical guide provides a comprehensive overview of the total exchange capacity and other core properties of Amberlite™ SR1L Na, a strong acid cation exchange resin. Designed for researchers, scientists, and drug development professionals, this document details the resin's specifications, an experimental protocol for capacity determination, and a visual representation of its application in a typical water softening process.

Core Properties and Quantitative Data

Amberlite™ SR1L Na is a gel-type, sulfonated polystyrene strong acid cation exchange resin. Its primary application is in water softening, where it demonstrates excellent physical, chemical, and thermal stability, favorable ion exchange kinetics, and a high exchange capacity.[1] The quantitative specifications of Amberlite™ SR1L Na are summarized in the tables below, compiled from manufacturer data sheets.[1][2]

Table 1: Physical and Chemical Properties

| Property | Value |

| Matrix | Gel, Styrene-divinylbenzene copolymer |

| Functional Group | Sulfonic Acid |

| Physical Form | Amber, translucent spherical beads |

| Ionic Form as Shipped | Na+ |

| Total Exchange Capacity | ≥ 1.9 eq/L |

| Water Retention Capacity | 41 - 49% |

| Shipping Weight | 808 g/L |

Table 2: Particle Size Distribution

| Particle Size | Specification |

| Particle Diameter | 600 - 800 µm |

| < 300 µm | ≤ 2.0% |

| > 1180 µm | ≤ 2.0% |

Experimental Protocol: Determination of Total Exchange Capacity

The total exchange capacity of a cation exchange resin is a measure of the total number of exchangeable hydrogen ions.[3] The following is a detailed methodology for determining the total exchange capacity of Amberlite™ SR1L Na, adapted from standardized test methods such as ASTM D2187.[3][4][5]

Resin Pre-treatment (Conversion to Hydrogen Form)

-

Objective: To ensure all exchange sites are in a known ionic form (H+) for accurate capacity measurement.[3]

-

Procedure:

-

A known volume of Amberlite™ SR1L Na resin is placed in a chromatography column.

-

The resin is backwashed with deionized water to remove any fine particles and to classify the beads.

-

A solution of a strong acid, typically 1 M Hydrochloric Acid (HCl), is passed through the resin bed. This is done to replace the sodium ions (Na+) on the resin with hydrogen ions (H+).

-

The resin is then rinsed with deionized water until the effluent is neutral (pH ~7.0) to remove any excess acid.

-

Elution of Hydrogen Ions

-

Objective: To replace the hydrogen ions on the resin with a known cation and collect the displaced hydrogen ions for titration.

-

Procedure:

-

A solution of a neutral salt with a high concentration, such as 1 M Sodium Chloride (NaCl), is passed through the pre-treated resin bed.

-

The sodium ions (Na+) in the solution will exchange with the hydrogen ions (H+) on the resin. The reaction is as follows: Resin-H⁺ + Na⁺ → Resin-Na⁺ + H⁺.

-

The entire effluent containing the displaced hydrogen ions is collected in a volumetric flask.

-

Titration of Eluted Hydrogen Ions

-

Objective: To quantify the amount of hydrogen ions eluted from the resin, which is equivalent to the total exchange capacity.

-

Procedure:

-

An aliquot of the collected effluent is taken.

-

A few drops of a suitable indicator, such as phenolphthalein, are added to the aliquot.

-

The solution is then titrated with a standardized solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH), until the endpoint is reached (a persistent pink color in the case of phenolphthalein).

-

The volume of NaOH used is recorded.

-

Calculation of Total Exchange Capacity

-

Objective: To calculate the total exchange capacity in equivalents per liter (eq/L) of resin.

-

Formula: Total Exchange Capacity (eq/L) = (VNaOH × CNaOH) / Vresin Where:

-

VNaOH = Volume of NaOH solution used for titration (in Liters)

-

CNaOH = Concentration of the standardized NaOH solution (in eq/L)

-

Vresin = Volume of the resin sample used (in Liters)

-

Mandatory Visualization: Logical Workflow

The following diagram illustrates the logical workflow of a typical water softening process using Amberlite™ SR1L Na, including the service and regeneration cycles.

Caption: Water Softening and Regeneration Cycle.

References

An In-depth Technical Guide to the Particle Size Distribution of Amberlite™ SR1L Na Resin

This technical guide provides a comprehensive overview of the particle size distribution of Amberlite™ SR1L Na ion exchange resin. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this material's physical properties for process development, quality control, and formulation.

Amberlite™ SR1L Na is a gel-type strong acid cation exchange resin based on a sulfonated polystyrene matrix.[1] Its key features include excellent physical, chemical, and thermal stability, favorable ion exchange kinetics, and a high exchange capacity.[1] These properties make it suitable for various applications, including water softening for potable water and food applications. The particle size distribution of this resin is a critical parameter that influences its performance characteristics, such as exchange capacity, liquid distribution uniformity, pressure drop across the resin bed, and potential loss of resin during backwashing.[2]

Particle Size Distribution Data

The particle size of Amberlite™ SR1L Na is carefully controlled during manufacturing to ensure consistent performance. The following table summarizes the typical particle size distribution as specified in the product data sheets.[1][3]

| Parameter | Specification |

| Particle Diameter | 600 – 800 µm[1][3] |

| Particles < 300 µm | ≤ 2.0%[1][3] |

| Particles > 1180 µm | ≤ 2.0%[1][3] |

Experimental Protocols for Particle Size Analysis

The determination of ion exchange resin particle size is typically performed using one of two primary methods: Sieve Analysis or Laser Diffraction.[2]

2.1 Sieve Analysis

Sieve analysis is a traditional and widely used method for determining the particle size distribution of granular materials.[2][4][5] It directly separates particles based on their size by passing them through a series of sieves with calibrated mesh openings.[6]

Methodology:

-

Sample Preparation: A representative, dry sample of the Amberlite™ SR1L Na resin is obtained. The total mass of the sample is accurately weighed.[4]

-

Sieve Stack Assembly: A stack of sieves with progressively smaller mesh openings is assembled, with the largest opening at the top and a collection pan at the bottom.[4][6]

-

Sieving Process: The weighed resin sample is placed on the top sieve. The entire stack is then subjected to mechanical agitation (e.g., vibration) for a predetermined period.[4] This agitation allows the resin beads to pass through the sieve openings until they are retained by a sieve with a mesh size smaller than the bead diameter.

-

Fraction Collection and Weighing: After agitation is complete, the resin retained on each individual sieve and in the bottom pan is collected.[6]

-

Data Analysis: The mass of resin on each sieve is weighed, and the weight percentage of the total sample for each size fraction is calculated.[6] This data is used to construct a particle size distribution curve and determine the percentage of particles within and outside the specified size ranges.[2]

2.2 Laser Diffraction

Laser diffraction, also known as static light scattering, is a modern and rapid method for particle size analysis, capable of measuring materials from the submicron to the millimeter range.[7][8][9] The technique is based on the principle that particles scatter light at an angle that is inversely proportional to their size.[10]

Methodology:

-

Sample Dispersion: A small, representative sample of the Amberlite™ SR1L Na resin is dispersed in a suitable liquid medium (e.g., deionized water) in which it is insoluble. The dispersion is circulated through the measurement cell of the laser diffraction instrument.

-

Measurement: A laser beam is passed through the dispersed sample.[7] The resin beads scatter the light, creating a diffraction pattern that is captured by a series of detectors at various angles.[9] Large particles scatter light at small angles, while small particles scatter light at large angles.[7]

-

Data Analysis: The instrument's software analyzes the angular scattering intensity data.[7] Using the Mie theory of light scattering, which requires knowledge of the optical properties of the resin and the dispersant, the software calculates the particle size distribution.[7][9] The results are typically reported as a volume-equivalent sphere diameter.[7]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the two primary methods of particle size analysis for ion exchange resins.

Caption: Workflow for particle size analysis of ion exchange resins.

References

- 1. dupontdenemours.fr [dupontdenemours.fr]

- 2. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]

- 3. dupont.com [dupont.com]

- 4. particletechlabs.com [particletechlabs.com]

- 5. mt.com [mt.com]

- 6. filab.fr [filab.fr]

- 7. Laser Diffraction Particle Size Analysis | Malvern Panalytical [malvernpanalytical.com]

- 8. Laser Diffraction (LD): Particle Size Analyzers :: Microtrac [microtrac.com]

- 9. beckman.com [beckman.com]

- 10. Laser diffraction for particle sizing | Anton Paar Wiki [wiki.anton-paar.com]

Amberlite SR1L NA functional group and matrix composition

An In-depth Technical Guide to the Core of Amberlite™ SR1L Na

For researchers, scientists, and professionals in drug development, a thorough understanding of the materials used in purification and manufacturing processes is paramount. This guide provides a detailed examination of the core characteristics of Amberlite™ SR1L Na, a widely used strong acid cation exchange resin. We will delve into its fundamental matrix composition and the nature of its functional group, supported by key quantitative data and visual representations to elucidate its structure and mechanism of action.

Core Composition: Matrix and Functional Group

Amberlite™ SR1L Na is a gel-type strong acid cation exchange resin. Its performance is defined by two primary components: its polymeric matrix and the functional groups attached to it.

Polymeric Matrix

The resin is built on a robust and stable styrene-divinylbenzene copolymer backbone.[1] This structure is created through the copolymerization of styrene and divinylbenzene (DVB). In this polymer, styrene provides the main linear chains, while DVB acts as a cross-linking agent, creating a three-dimensional network. This cross-linked structure is what gives the resin its insolubility and physical durability. The matrix of Amberlite™ SR1L Na is of a gel type, which means it is a microporous structure that swells when hydrated, allowing ions to diffuse through the polymer matrix to the exchange sites.[1]

Functional Group

The active component of the resin is the sulfonic acid (-SO₃H) functional group.[1] These groups are chemically bonded to the styrene-divinylbenzene matrix. The sulfonic acid group is a strong acid, meaning it is highly ionized across a wide pH range (0-14).[1] This characteristic ensures consistent performance in various chemical environments. For most applications, the resin is supplied in the sodium (Na⁺) ionic form .[1] The negatively charged sulfonate groups (-SO₃⁻) are fixed to the polymer backbone, while the mobile Na⁺ counter-ions are available for exchange with other cations in the surrounding solution.[1]

Physicochemical Properties

The physical and chemical properties of Amberlite™ SR1L Na are tightly controlled to ensure reliable and reproducible performance. The key specifications are summarized in the table below.

| Property | Value |

| Matrix | Gel, Styrene-divinylbenzene copolymer |

| Functional Group | Sulfonic acid |

| Ionic Form as Shipped | Na⁺ |

| Total Exchange Capacity | ≥ 1.90 eq/L |

| Water Retention Capacity | 41 – 49% |

| Particle Diameter | 600 – 800 µm |

| Particle Size (< 300 µm) | ≤ 2.0% |

| Particle Size (> 1180 µm) | ≤ 2.0% |

| Shipping Weight | 808 g/L |

| Molecular Formula | (C₁₀H₁₀)x.(C₈H₈O₃S)x.xNa |

Data sourced from multiple references.[1][2][3]

Visualizing the Core: Structure and Mechanism

To better understand the composition and function of Amberlite™ SR1L Na, the following diagrams illustrate its chemical structure and the fundamental ion exchange process.

Caption: Structure of Amberlite™ SR1L Na.

References

An In-Depth Technical Guide to Amberlite SR1L Na for Chromatographic Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Amberlite SR1L Na, a strong acid cation exchange resin, with a focus on its application in chromatography for scientific research and pharmaceutical development. It covers the core properties of the resin, detailed experimental protocols derived from research applications, and visual representations of workflows and key principles.

Core Properties of this compound

This compound is a gel-type, strong acid cation exchange resin composed of a sulfonated polystyrene-divinylbenzene copolymer matrix.[1][2] Its primary application is in water softening for potable water and food applications; however, its robust physical and chemical properties make it a candidate for various chromatographic separations in a laboratory and industrial setting.[1][3]

The key characteristics of this compound are summarized in the table below, compiled from manufacturer's technical data sheets.[1][2]

| Property | Value |

| Matrix | Gel, Styrene-divinylbenzene copolymer |

| Type | Strong acid cation |

| Functional Group | Sulfonic acid |

| Physical Form | Amber, translucent, spherical beads |

| Ionic Form as Shipped | Na+ |

| Total Exchange Capacity | ≥ 1.90 eq/L |

| Water Retention Capacity | 41 – 49% |

| Particle Diameter | 600 – 800 µm |

| Particles < 300 µm | ≤ 2.0% |

| Particles > 1180 µm | ≤ 2.0% |

| Shipping Weight | 808 g/L |

Principles of Cation Exchange Chromatography with this compound

Ion exchange chromatography separates molecules based on their net electrical charge. This compound, being a strong acid cation exchanger, possesses negatively charged sulfonate functional groups. This allows it to reversibly bind positively charged molecules (cations) from a solution.

The separation process involves several key steps:

-

Equilibration: The resin is washed with a buffer to set the initial pH and ionic strength, preparing it for sample loading.

-

Sample Loading: The sample, dissolved in the equilibration buffer, is passed through the column. Positively charged molecules in the sample displace the sodium ions and bind to the sulfonate groups on the resin.

-

Washing: The column is washed with the equilibration buffer to remove any unbound or weakly bound components.

-

Elution: The bound molecules are recovered by changing the composition of the mobile phase. This is typically achieved by increasing the ionic strength (salt concentration) or altering the pH to disrupt the electrostatic interactions between the target molecules and the resin.

Experimental Protocols

While specific protocols will vary depending on the application, this section provides a detailed methodology adapted from a study on the removal of trivalent chromium using this compound, which can serve as a foundational protocol for batch separation processes.[1] A more general protocol for column chromatography in a drug development context is also presented.

Batch Adsorption Protocol for Cation Removal (Adapted from Chromium (III) Removal Study)[1]

This protocol details a batch experiment to determine the binding capacity and kinetics of a cation to this compound.

1. Preparation of Solutions:

- Prepare a stock solution of the target cation (e.g., 1 g/L of Cr(III) from CrCl₃·6H₂O).

- Prepare working solutions of desired concentrations (e.g., 50, 100, 150, 200, 250, 300 mg/L) by diluting the stock solution.

- Prepare pH adjustment solutions (e.g., 0.1 M HCl and 0.1 M NaOH).

2. Experimental Procedure:

- In a series of Erlenmeyer flasks, add a known volume of the working solution (e.g., 100 mL).

- Adjust the initial pH of the solutions to the desired values (e.g., 2, 3, 4, 5) using the pH adjustment solutions.

- Add a specific dose of this compound resin to each flask (e.g., 5, 10, 15, 20, 25 g/L).

- Place the flasks in an orbital shaker at a constant speed (e.g., 250 rpm) and temperature (e.g., 30°C).

- Withdraw samples at various time intervals (e.g., 0, 15, 30, 60, 90, 120, 150 min).

- Filter the samples to separate the resin from the solution.

3. Analysis:

- Analyze the concentration of the cation remaining in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or atomic absorption spectroscopy).

- Calculate the amount of cation adsorbed per unit mass of resin (qₑ) using the following equation: qₑ = (C₀ - Cₑ) * V / m Where:

- qₑ is the equilibrium adsorption capacity (mg/g)

- C₀ is the initial cation concentration (mg/L)

- Cₑ is the equilibrium cation concentration (mg/L)

- V is the volume of the solution (L)

- m is the mass of the resin (g)

Quantitative Data from a Representative Study: The following table summarizes the effect of various parameters on the removal of Cr(III) using this compound, as reported in the cited study.[1]

| Parameter | Condition | Cr(III) Removal (%) |

| Initial pH | 2 | ~70 |

| 3 | ~85 | |

| 4 | ~95 | |

| 5 | ~98 | |

| Resin Dose (g/L) | 5 | ~60 |

| 10 | ~75 | |

| 15 | ~85 | |

| 20 | ~92 | |

| 25 | ~98 | |

| Contact Time (min) | 30 | ~90 |

| 60 | ~95 | |

| 90 | ~98 | |

| 120 | ~98 | |

| Initial Cr(III) Conc. (mg/L) | 50 | ~98 |

| 100 | ~95 | |

| 150 | ~90 | |

| 200 | ~85 | |

| 250 | ~80 | |

| 300 | ~75 |

General Column Chromatography Protocol for Alkaloid Purification

This protocol provides a general workflow for the separation of positively charged organic molecules, such as alkaloids, from a crude extract using this compound in a column format. The purification of alkaloids often utilizes strong acid cation exchange resins.[4]

1. Resin Preparation and Packing:

- Suspend this compound in a suitable buffer (e.g., 20 mM sodium phosphate, pH 4.0).

- Allow the resin to swell according to the manufacturer's instructions.

- Carefully pour the resin slurry into a chromatography column, avoiding the introduction of air bubbles.

- Allow the resin to settle and form a uniform packed bed.

2. Column Equilibration:

- Wash the packed column with 3-5 bed volumes of the equilibration buffer (e.g., 20 mM sodium phosphate, pH 4.0) at a constant flow rate.

- Monitor the pH and conductivity of the column effluent until they match that of the equilibration buffer.

3. Sample Loading:

- Dissolve the crude extract containing the target alkaloid in the equilibration buffer.

- Filter the sample to remove any particulate matter.

- Load the filtered sample onto the equilibrated column at a controlled flow rate.

4. Washing:

- Wash the column with 5-10 bed volumes of the equilibration buffer to remove unbound impurities.

- Monitor the UV absorbance of the effluent at a suitable wavelength (e.g., 280 nm) until it returns to baseline.

5. Elution:

- Elute the bound alkaloids using a stepwise or linear gradient of increasing ionic strength or pH.

- Salt Gradient: Gradually increase the concentration of a salt (e.g., NaCl) in the equilibration buffer.

- pH Gradient: Gradually increase the pH of the buffer to neutralize the positive charge on the alkaloids.

- Collect fractions of the eluate.

6. Analysis of Fractions:

- Analyze the collected fractions for the presence of the target alkaloid using an appropriate analytical technique (e.g., HPLC, TLC, or mass spectrometry).

- Pool the fractions containing the purified alkaloid.

7. Regeneration:

- Regenerate the column by washing with a high concentration salt solution (e.g., 1-2 M NaCl) followed by the equilibration buffer to prepare it for the next use.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships in ion exchange chromatography with this compound.

Caption: General workflow for column chromatography using this compound.

Caption: Logical relationship of parameters affecting chromatographic performance.

Caption: Interaction of analytes with this compound stationary phase.

References

In-Depth Technical Guide: Safety and Handling Precautions for Amberlite™ SR1L Na Ion Exchange Resin

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Amberlite™ SR1L Na, a strong acid cation exchange resin. Adherence to these guidelines is crucial for ensuring a safe laboratory and manufacturing environment. This document outlines the material's properties, potential hazards, recommended personal protective equipment (PPE), first-aid procedures, and safe handling and storage protocols.

Product Identification and Properties

Amberlite™ SR1L Na is a gel-type, sulfonated polystyrene strong acid cation exchange resin. It is utilized in various applications, including water softening for potable water and food applications.

Physical and Chemical Properties

The physical and chemical properties of Amberlite™ SR1L Na are summarized in the table below. This data is based on information available for the closely related Amberlite™ SR1L Na QP Resin.

| Property | Value | Reference |

| Physical Form | Amber, translucent, spherical beads | [1] |

| Matrix | Gel, Styrene-divinylbenzene copolymer | [1] |

| Functional Group | Sulfonic acid | [1] |

| Ionic Form as Shipped | Na+ | [1] |

| Total Exchange Capacity | ≥ 1.90 eq/L | [1] |

| Water Retention Capacity | 41 - 49% | [1] |

| Particle Diameter | 600 – 800 µm | [1] |

| Shipping Weight | 808 g/L | [1] |

| Molecular Formula | (C10H10)x.(C8H8O3S)x.xNa | [2] |

| Vapor Density | >1 (vs air) | [2] |

Hazard Identification

Amberlite™ SR1L Na may cause irritation to the eyes, skin, and respiratory system.[2][3] Ingestion may also lead to irritation of the digestive tract.[3] It is important to note that oxidizing agents like nitric acid can attack organic ion exchange resins, potentially leading to a range of reactions from slight degradation to a violent exothermic reaction or explosion.[1]

Experimental Protocols: Safe Handling and Emergency Procedures

While specific experimental protocols for safety testing of Amberlite™ SR1L Na are not publicly available, the following procedures are based on established best practices for handling similar ion exchange resins and information from Material Safety Data Sheets (MSDS).

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is the first line of defense against potential exposure.

| Equipment | Specifications | Reference |

| Eye Protection | Safety glasses with side shields or goggles. | |

| Hand Protection | Appropriate protective gloves to prevent skin exposure. | [3] |

| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. | [3] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [3] |

First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

| Exposure Route | First-Aid Protocol | Reference |

| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [3] |

| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. | [3] |

| Inhalation | Remove from exposure and move to fresh air immediately. | [3] |

| Ingestion | Wash mouth out with water. Seek medical attention. | [3] |

Visualized Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key safety and handling workflows.

Caption: Safe handling workflow for Amberlite™ SR1L Na.

Caption: First-aid response for Amberlite™ SR1L Na exposure.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of Amberlite™ SR1L Na and to prevent accidents.

-

Handling: Avoid breathing dust, vapor, mist, or gas.[3] Avoid contact with skin and eyes.[3] Use with adequate ventilation to keep airborne concentrations low.[3]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] The recommended storage temperature is around 20°C.[3]

Accidental Release Measures

In case of a spill, vacuum or sweep up the material and place it into a suitable disposal container.[3] Use proper personal protective equipment as indicated in Section 2.1 during cleanup.[3]

Fire-Fighting Measures

In the event of a fire, use a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[3] Suitable extinguishing media include water spray, dry chemical, carbon dioxide, or chemical foam.[3] Hazardous decomposition products may include carbon monoxide, carbon dioxide, and sulfur oxides.[4]

References

A Technical Guide to the Thermal and Chemical Stability of Amberlite™ SR1L Na

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amberlite™ SR1L Na is a gel-type strong acid cation exchange resin, characterized by its sulfonated polystyrene-divinylbenzene copolymer matrix. This resin is widely recognized for its excellent physical, chemical, and thermal stability, making it a robust option for various applications, including water softening and pharmaceutical processes.[1][2] This technical guide provides an in-depth analysis of the thermal and chemical stability of Amberlite™ SR1L Na, offering critical data and experimental methodologies for professionals in research and drug development.

Core Properties

Amberlite™ SR1L Na is a gel-type strong acid cation exchange resin.[1][2] Its foundation is a cross-linked copolymer of styrene and divinylbenzene, with sulfonic acid functional groups.[1] This structure imparts high exchange capacity and favorable kinetics.[1][2] The resin is typically supplied as amber, translucent spherical beads in the sodium (Na+) ionic form.[1]

Thermal Stability

Amberlite™ SR1L Na exhibits high thermal stability, suitable for a range of operating temperatures.

Quantitative Thermal Stability Data

| Parameter | Value | Reference |

| Maximum Operating Temperature | 120°C (248°F) | --INVALID-LINK-- |

Note: Data for the closely related TapTec™ SR1L Na resin is used as a direct indicator of performance.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a standard method to determine the thermal stability of polymers. The protocol below is a representative method for assessing ion exchange resins.

-

Sample Preparation: Condition the Amberlite™ SR1L Na resin sample at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours.

-

Apparatus: Utilize a thermogravimetric analyzer equipped with a nitrogen or air purge system.

-

Procedure: a. Place a 5-10 mg sample of the conditioned resin into the TGA sample pan. b. Purge the instrument with dry nitrogen at a flow rate of 50-100 mL/min for approximately 30 minutes to establish an inert atmosphere. c. Initiate a heating program from ambient temperature to 150°C at a rate of 10°C/min. d. Hold the temperature at 150°C for 30 minutes to ensure the removal of residual moisture. e. Continue heating from 150°C to 800°C at a rate of 10°C/min.

-

Data Analysis: Record the sample weight as a function of temperature. The onset of significant weight loss after the drying phase indicates the beginning of thermal decomposition of the polymer matrix or functional groups.

Chemical Stability

Amberlite™ SR1L Na is characterized by its excellent chemical stability across a broad pH range and resistance to many common chemicals.

Quantitative Chemical Stability Data

| Parameter | Value/Rating | Reference |

| pH Stability Range | 0 - 14 | --INVALID-LINK-- |

| Oxidizing Agents | Caution: Strong oxidizing agents such as nitric acid can cause resin degradation, potentially leading to a violent exothermic reaction. | --INVALID-LINK-- |

Note: The pH stability range is based on data for a similar strong acid cation resin from the same manufacturer.

Compatibility with Organic Solvents

| Solvent | Swelling Volume (mL/g) of Polystyrene (1% DVB) | Inferred Compatibility |

| Methanol (MeOH) | 1.6 | Good |

| Ethanol (EtOH) | 1.7 | Good |

| Acetonitrile (MeCN) | 3.2 | Good |

| Dichloromethane (DCM) | 8.3 | Poor |

| Toluene | 8.5 | Poor |

| N,N-Dimethylformamide (DMF) | 5.6 | Fair |

| Tetrahydrofuran (THF) | 8.8 | Poor |

| Dioxane | 7.8 | Poor |

| Dimethyl sulfoxide (DMSO) | -- | Data not available |

Data adapted from Rapp Polymere GmbH for polystyrene with 1% divinylbenzene cross-linking. Amberlite™ SR1L Na has a different degree of cross-linking which will affect swelling behavior.

Experimental Protocol: Chemical Compatibility (Swelling and Leaching Study)

This protocol outlines a method to assess the chemical stability of Amberlite™ SR1L Na with specific chemicals of interest.

-

Sample Preparation: Wash the resin with deionized water to remove any preservatives and dry to a constant weight at a temperature that does not exceed its thermal limit (e.g., 60°C).

-

Swelling Test: a. Place a known mass (e.g., 1 gram) of the dried resin into a graduated cylinder. b. Add a specific volume of the test solvent. c. Allow the resin to equilibrate with the solvent for 24 hours at a controlled temperature. d. Measure the final volume of the swollen resin. e. Calculate the swelling ratio as the change in volume per gram of dry resin.

-

Leaching Test: a. After the swelling test, decant the solvent. b. Analyze the solvent using appropriate analytical techniques (e.g., HPLC, GC-MS, or TOC analysis) to identify and quantify any leached substances from the resin matrix or functional groups.

-

Integrity Test: a. After solvent exposure, wash the resin with a suitable intermediate solvent (if necessary) and then with deionized water. b. Visually inspect the resin beads under a microscope for any signs of physical degradation such as cracking or discoloration. c. Measure the ion exchange capacity of the exposed resin using a standard titration method to determine if there has been any loss of functionality.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for assessing the stability of Amberlite™ SR1L Na.

Caption: Workflow for Thermal Stability Assessment using TGA.

Caption: Workflow for Chemical Stability and Compatibility Assessment.

Summary and Recommendations

Amberlite™ SR1L Na is a thermally and chemically robust strong acid cation exchange resin, making it a reliable choice for demanding applications. Its operational temperature limit of 120°C and stability across the entire pH range provide a wide operational window.